1-(3-Chlorophenyl)-N-methylethanamine
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Overview
Description
1-(3-Chlorophenyl)-N-methylethanamine is a synthetic compound belonging to the class of substituted phenethylamines It is characterized by the presence of a chlorine atom at the meta position of the phenyl ring and a methyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
The primary target of 1-(3-Chlorophenyl)-N-methylethanamine, also known as m-Chlorophenylpiperazine (mCPP), is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in mood regulation, appetite, and sleep .
Mode of Action
mCPP acts as a partial agonist at the 5-HT2C receptor This partial activation can lead to changes in the cell’s function, depending on the level of receptor activation .
Biochemical Pathways
It is known that mcpp’s action on the 5-ht2c receptor can influence theserotoninergic system , potentially affecting mood and behavior
Pharmacokinetics
The pharmacokinetics of mCPP involve its absorption, distribution, metabolism, and excretion (ADME). This suggests that mCPP may share similar pharmacokinetic properties with trazodone, such as being metabolized by the liver enzyme CYP2D6 . .
Result of Action
The molecular and cellular effects of mCPP’s action are complex and can vary depending on the specific context. For example, mCPP has been found to have psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also induce headaches and has been used for testing potential antimigraine medications . These effects are likely a result of mCPP’s action on the 5-HT2C receptor and its influence on serotonin neurotransmission.
Action Environment
The action, efficacy, and stability of mCPP can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect mCPP’s pharmacokinetics and pharmacodynamics through drug-drug interactions . Additionally, individual factors such as genetics can influence how a person metabolizes mCPP, potentially affecting its efficacy and side effects . More research is needed to fully understand how these and other environmental factors influence mCPP’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-N-methylethanamine can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenylacetonitrile with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through reactions with nucleophiles such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its potential therapeutic effects in treating certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the 3-chlorophenyl group but differs in the presence of a piperazine ring instead of an ethanamine structure.
1-(3-Trifluoromethylphenyl)piperazine: Similar structure with a trifluoromethyl group instead of a chlorine atom.
Uniqueness: 1-(3-Chlorophenyl)-N-methylethanamine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural configuration imparts distinct pharmacological properties, making it a compound of interest in scientific research.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUOJXAYGDGASL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588545 |
Source
|
Record name | 1-(3-Chlorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149529-99-7 |
Source
|
Record name | 1-(3-Chlorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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